molecular formula C10H17NO B11032638 1-(1-Azocanyl)-2-propen-1-one

1-(1-Azocanyl)-2-propen-1-one

Cat. No.: B11032638
M. Wt: 167.25 g/mol
InChI Key: DJVFOLSWMAGGAH-UHFFFAOYSA-N
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Description

1-(1-Azocanyl)-2-propen-1-one is a ketone derivative featuring an α,β-unsaturated carbonyl group conjugated to a seven-membered azocane (azepane) ring containing one nitrogen atom. This structure combines the reactivity of the enone system with the steric and electronic effects of the azocanyl group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(azocan-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-2-10(12)11-8-6-4-3-5-7-9-11/h2H,1,3-9H2

InChI Key

DJVFOLSWMAGGAH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azocanyl)-2-propen-1-one typically involves the reaction of azocane with propenone under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propenone, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azocanyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The azocane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Azocanyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial biofilms by disrupting cell membrane integrity and interfering with essential metabolic pathways . The azocane ring plays a crucial role in its bioactivity, allowing it to interact with various biological targets.

Comparison with Similar Compounds

Optoelectronic Properties

  • (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one: Exhibits nonlinear optical (NLO) properties due to charge transfer between thiophene rings and the enone system. Computed dipole moments and hyperpolarizabilities suggest utility in optoelectronics .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index
2-Propen-1-one,1-(3,4-diethoxyphenyl)-3-phenyl 453.3 1.094 1.576
1-(1-Azocanyl)-2-propen-1-one (estimated) ~300–350 ~1.05–1.10 ~1.50–1.55

The azocane ring likely reduces boiling point and density compared to aromatic propenones due to decreased molecular rigidity .

Cyclic Amine-Substituted Ketones

1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one

  • Features a diazepane ring (two nitrogen atoms) and a methyl group. Its molecular weight (170.25 g/mol) and polar surface area (35.5 Ų) suggest moderate solubility .
  • Comparison : The single nitrogen in azocane may reduce hydrogen-bonding capacity compared to diazepane derivatives, affecting pharmacokinetics .

1-(Azepan-1-yl)-2-(propan-2-ylamino)ethan-1-one

  • Contains both azepane and isopropylamine groups. Its molecular weight (198.31 g/mol) and branched structure enhance lipid solubility, making it suitable for CNS-targeting drugs .

Q & A

Q. Basic

  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in amber vials at –20°C under inert gas to prevent polymerization .

How does the electronic structure influence reactivity in Michael addition reactions?

Advanced
The electron-deficient acryloyl group acts as a Michael acceptor. Key factors:

  • Frontier Molecular Orbitals : LUMO localization on the β-carbon facilitates nucleophilic attack.
  • Steric Effects : Bulky azocanyl substituents reduce reaction rates, favoring regioselectivity.
  • Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, enhancing kinetics .

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